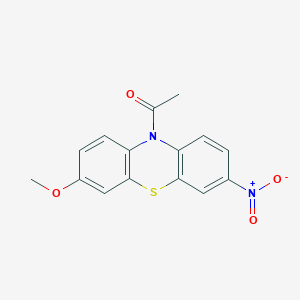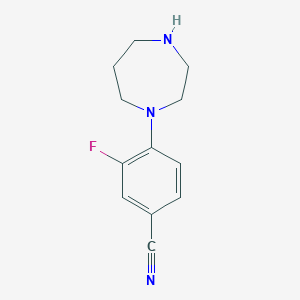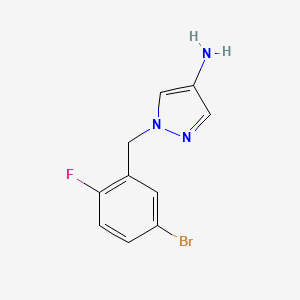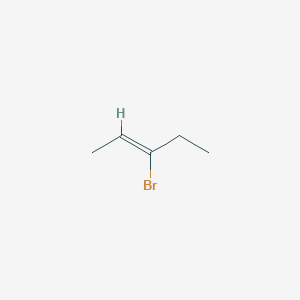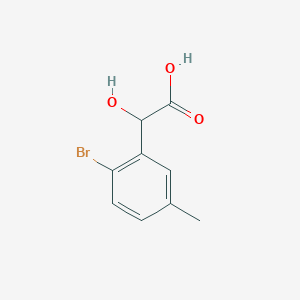![molecular formula C7H14ClN B13549079 2-Azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13549079.png)
2-Azabicyclo[5.1.0]octanehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azabicyclo[5.1.0]octane hydrochloride is a nitrogen-containing heterocyclic compound. It is characterized by a bicyclic structure that includes a nitrogen atom, making it a significant compound in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-azabicyclo[5.1.0]octane hydrochloride typically involves intramolecular cyclization and rearrangements. One common method is the Beckmann rearrangement, which involves the conversion of oximes to amides under acidic conditions . Another approach includes the enantioselective construction of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information .
Industrial Production Methods: Industrial production of 2-azabicyclo[5.1.0]octane hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Azabicyclo[5.1.0]octane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired chemical properties and functionalities .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-Azabicyclo[5.1.0]octane hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-azabicyclo[5.1.0]octane hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound can act as an enzyme inhibitor or modulator, affecting the activity of specific enzymes and pathways. Its bicyclic structure allows it to fit into enzyme active sites, thereby altering their function .
Vergleich Mit ähnlichen Verbindungen
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with different ring sizes and nitrogen positioning.
8-Azabicyclo[3.2.1]octane: Another related compound with a different arrangement of the nitrogen atom within the bicyclic framework.
Uniqueness: 2-Azabicyclo[5.1.0]octane hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C7H14ClN |
|---|---|
Molekulargewicht |
147.64 g/mol |
IUPAC-Name |
2-azabicyclo[5.1.0]octane;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-2-4-8-7-5-6(7)3-1;/h6-8H,1-5H2;1H |
InChI-Schlüssel |
BPXBKNJIRRSAKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC2CC2C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



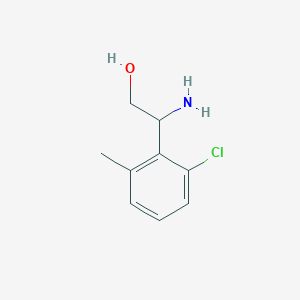
aminehydrochloride](/img/structure/B13549002.png)
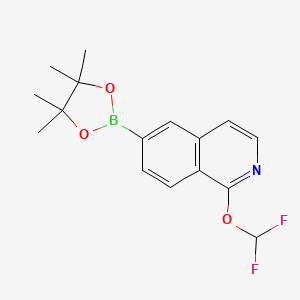
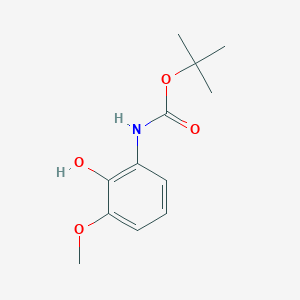
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13549028.png)
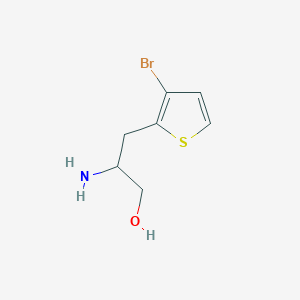
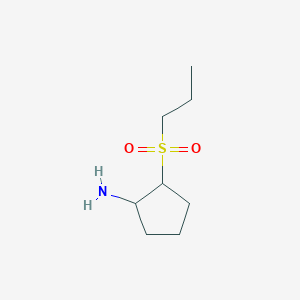
![tert-butyl N-[1-(1-hydroxycyclopropyl)ethyl]carbamate](/img/structure/B13549041.png)
